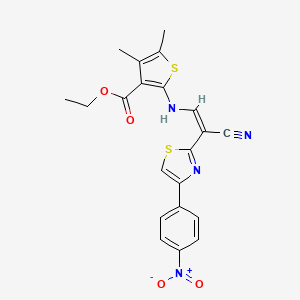
(Z)-ethyl 2-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-ethyl 2-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H18N4O4S2 and its molecular weight is 454.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (Z)-ethyl 2-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C21H18N4O4S2, with a molecular weight of approximately 454.52 g/mol. The structure features a thiazole ring, a cyano group, and a nitrophenyl moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H18N4O4S2 |
| Molecular Weight | 454.52 g/mol |
| CAS Number | 577982-52-6 |
Synthesis
The synthesis of this compound typically involves several steps, including the condensation of appropriate starting materials under specific reaction conditions. The most common method includes:
- Condensation Reaction : The reaction between 2-aminobenzenethiol and aldehydes or ketones.
- Cyclization : Formation of the thiazole ring through cyclization reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Reaction Conditions
- Catalysts : Brønsted acids like TsOH·H₂O are often used to facilitate the condensation reaction.
- Solvents : Common solvents include ethanol or other polar aprotic solvents.
Antibacterial Activity
Research has shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Proteus mirabilis and Serratia marcescens
Inhibition zones were measured using standard agar diffusion methods, demonstrating promising antibacterial activity.
Anti-inflammatory Activity
In vitro studies have assessed the anti-inflammatory properties of thiazole derivatives. The compound's ability to inhibit carrageenan-induced edema in animal models suggests potential therapeutic applications in treating inflammatory diseases.
The proposed mechanism involves interaction with specific enzymes and receptors. The thiazole ring may inhibit enzyme activity through competitive inhibition, while the cyano and nitrophenyl groups enhance binding affinity via hydrogen bonding and π-π interactions.
Study 1: Synthesis and Evaluation
A study published in the European Journal of Medicinal Chemistry evaluated novel thiazole compounds for their biological activities, including this compound. The results indicated significant anti-inflammatory effects alongside antibacterial properties against multiple strains of bacteria .
Study 2: Anticancer Potential
Another investigation assessed the cytotoxic effects of various thiazole derivatives on cancer cell lines. The findings revealed that these compounds could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. This suggests that this compound may have potential as an anticancer agent.
特性
IUPAC Name |
ethyl 2-[[(Z)-2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S2/c1-4-29-21(26)18-12(2)13(3)31-20(18)23-10-15(9-22)19-24-17(11-30-19)14-5-7-16(8-6-14)25(27)28/h5-8,10-11,23H,4H2,1-3H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDCIHGEHLYIRN-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














